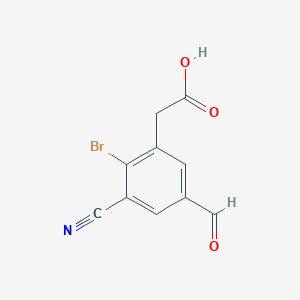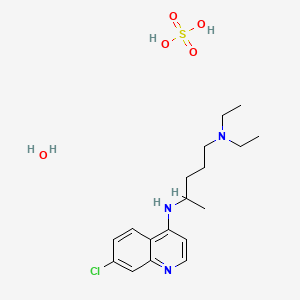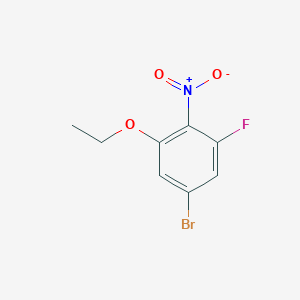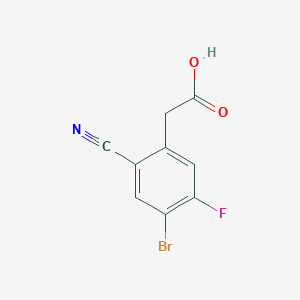![molecular formula C9H12ClN3O B1475137 [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1564456-04-7](/img/structure/B1475137.png)
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Übersicht
Beschreibung
“[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol” is a pyrazine-based compound . Pyrazine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .
Synthesis Analysis
The synthesis of similar pyrazine-based compounds started with the Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, affording an intermediate in 74% yield. Then, protection of amine on pyrazine with di-tert-butyl dicarbonate gave the di-protected intermediate in 60% yield .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyrazine-based compounds include Suzuki–Miyaura coupling and protection of amine on pyrazine with di-tert-butyl dicarbonate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Study
Research by Katariya et al. (2021) explored novel heterocyclic compounds, including those structurally related to [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol. These compounds were investigated for their anticancer and antimicrobial activities, with promising results in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Synthesis of Pyrrolin-2-ones
Ghelfi et al. (2003) reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones, starting from chlorinated pyrrolidin-2-ones. This process is significant for the preparation of compounds used in agrochemicals or medicinal applications (Ghelfi et al., 2003).
Microwave-Assisted Synthesis
Sharma and Sharma (2014) described a microwave-assisted synthesis method for pharmaceutical pyrazole derivatives. This efficient and scalable process involves the use of chloropyrazine derivatives, potentially including this compound (Sharma & Sharma, 2014).
Antimicrobial Activity
Kumar et al. (2012) synthesized compounds structurally related to this compound. They demonstrated good antimicrobial activity, particularly in derivatives containing a methoxy group (Kumar et al., 2012).
Palladium-Catalyzed Carbonylation
Takeuchi et al. (1991) studied the carbonylation of chloropyrazines, which could include this compound. This process yielded esters or amides, demonstrating the compound's potential in chemical synthesis (Takeuchi et al., 1991).
Anti-Tubercular Agents
Napoleon et al. (2015) explored the anti-tubercular effects of indazol-2-yl(pyridin-4-yl)methanones, a category that includes compounds similar to this compound. The study found moderate activity against Mycobacterium tuberculosis (Napoleon et al., 2015).
Wirkmechanismus
Target of Action
The compound contains a pyrazine ring, which is a heterocyclic aromatic organic compound. Pyrazine derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . .
Biochemical Pathways
Again, without specific studies on this compound, it’s challenging to identify the exact biochemical pathways it affects. Pyrazine derivatives have been associated with various biochemical pathways, but the exact pathways would depend on the specific targets of the compound .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. As mentioned, pyrazine derivatives have shown antileishmanial and antimalarial activities
Eigenschaften
IUPAC Name |
[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWYWSDZAWJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)



![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

